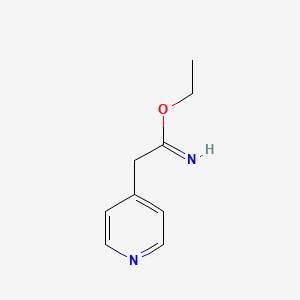
2-Pyridin-4-YL-acetimidic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridin-4-YL-acetimidic acid ethyl ester is a heterocyclic organic compound with the molecular formula C9H12N2O and a molecular weight of 164.2 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a pyridine ring attached to an acetimidic acid ethyl ester group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Pyridin-4-YL-acetimidic acid ethyl ester typically involves the reaction of 4-chloropyridine hydrochloride with ethyl 2-cyano-2-(pyridine-4-yl) acetic ester through a decarboxylation reaction . The reaction conditions include:
Solvent: Dimethyl sulfoxide (DMSO)
Catalyst: Lithium chloride
Temperature: 100-160°C
Reaction Time: 90-180 minutes
After the reaction, the product is isolated by pouring the reactant into water, separating out the solids, filtering, and drying the filter cakes to obtain the white solid product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale reactors to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridin-4-YL-acetimidic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Pyridin-4-yl-ethanol.
Substitution: Various substituted pyridine derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
2-Pyridin-4-YL-acetimidic acid ethyl ester has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-Pyridin-4-YL-acetimidic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s pyridine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The ester group can undergo hydrolysis to release active metabolites that further modulate biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Piperidin-4-yl)-acetic acid ethyl ester
- (2-Pyridin-3-yl-thiazol-4-yl)-acetic acid ethyl ester
- Pyrrolidine derivatives
Uniqueness
2-Pyridin-4-YL-acetimidic acid ethyl ester is unique due to its specific combination of a pyridine ring and an acetimidic acid ethyl ester group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Propiedades
Número CAS |
887579-00-2 |
|---|---|
Fórmula molecular |
C9H12N2O |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
ethyl 2-pyridin-4-ylethanimidate |
InChI |
InChI=1S/C9H12N2O/c1-2-12-9(10)7-8-3-5-11-6-4-8/h3-6,10H,2,7H2,1H3 |
Clave InChI |
ALDVXRRPBDHCKH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=N)CC1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one](/img/structure/B12433448.png)
![tetrasodium;dioxido-oxo-[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl]-lambda5-phosphane](/img/structure/B12433449.png)

![disodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12433455.png)
![(1R,2R)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;(1S,2S)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide](/img/structure/B12433456.png)
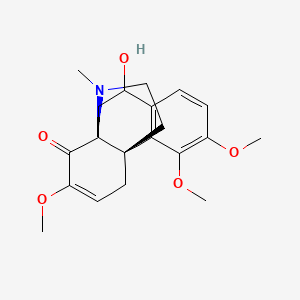
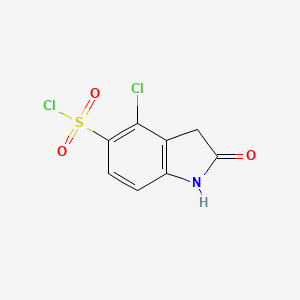
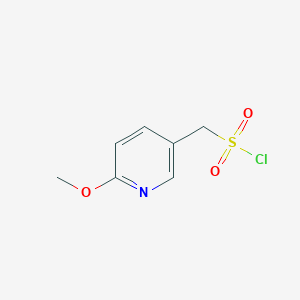
![(3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) 2-methylbut-2-enoate](/img/structure/B12433478.png)
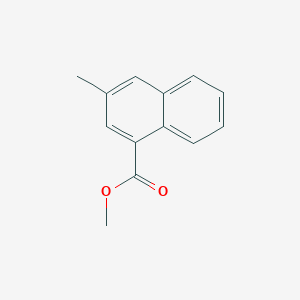
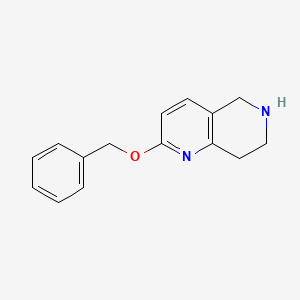
![2-amino-7,7-dimethyl-5-[2-(pyridin-2-yl)ethenyl]-6H-1-benzothiophene-3-carbonitrile](/img/structure/B12433496.png)
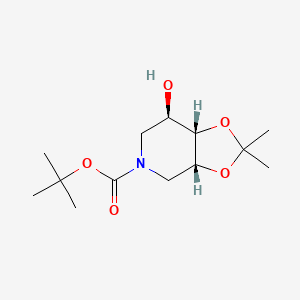
![(10R)-3,10-dihydroxy-3,10-dimethyl-6,12-di(propan-2-yl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B12433502.png)
